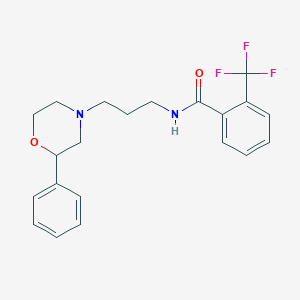

N-(3-(2-phenylmorpholino)propyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(2-phenylmorpholino)propyl)-2-(trifluoromethyl)benzamide, commonly known as TPB, is a chemical compound that has been widely used in scientific research. TPB is classified as a benzamide derivative and has a molecular weight of 412.44 g/mol. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Applications De Recherche Scientifique

Crystal Structures and Polymorphism

Research into the crystal structures and polymorphism of benzamide derivatives, including those with trifluoromethyl groups, provides insights into their physical and chemical properties. Studies such as the one conducted by Suchetan et al. (2016) on different N-[2-(trifluoromethyl)phenyl]benzamides reveal the impact of substituents on molecular orientation and crystal packing, which are crucial for understanding the compound's behavior in various applications Suchetan, Suresha, Naveen, & Lokanath, 2016. Similarly, Panini et al. (2016) observed concomitant polymorphism in a trifluoromethyl-substituted benzanilide, highlighting the rare occurrence of simultaneous melting and solid-to-solid phase transitions Panini, Bhandary, & Chopra, 2016.

Anticonvulsant Activity

The anticonvulsant activities of benzamide derivatives are another area of significant interest. A study by Mussoi et al. (1996) synthesized a series of benzamides and evaluated them for their efficacy against seizures, identifying compounds with potency comparable or superior to phenytoin Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996.

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those with trifluoromethyl groups, are crucial for developing new materials and pharmaceuticals. Liu et al. (2002) explored the synthesis of polyimides using diamines substituted with a trifluoromethyl group, demonstrating the impact of these groups on solubility and thermal properties Liu, He, Li, Qian, Wang, & Yang, 2002.

Biological Activities

The examination of biological activities, such as antimicrobial and antiplasmodial activities, is essential for benzamide derivatives. Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines, revealing structure-activity relationships and identifying compounds with promising activity against Plasmodium falciparum Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021.

Mécanisme D'action

Mode of Action

The exact mode of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide . .

Propriétés

IUPAC Name |

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O2/c22-21(23,24)18-10-5-4-9-17(18)20(27)25-11-6-12-26-13-14-28-19(15-26)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLSWYZCGGSZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)